Lapaquistat-d9 acetate is classified under squalene synthase inhibitors and belongs to the broader category of lipid-lowering agents. Its development was part of a clinical program aimed at exploring its efficacy and safety in patients with dyslipidemia. The clinical trials associated with this compound have highlighted both its therapeutic potential and safety concerns, particularly regarding liver function.
The synthesis of Lapaquistat-d9 acetate involves several key steps, typically starting from simpler organic precursors. The process includes:
The exact synthetic route can vary but generally employs techniques such as cross-coupling reactions, functional group transformations, and stereoselective synthesis to achieve the desired molecular structure while ensuring high purity.
Lapaquistat-d9 acetate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating a significant number of carbon and hydrogen atoms along with deuterium substitutions.
The three-dimensional conformation plays a crucial role in its binding affinity and specificity towards the target enzyme.
Lapaquistat-d9 acetate undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is vital for predicting the compound's behavior in biological systems and its potential side effects.
The mechanism of action for Lapaquistat-d9 acetate is centered on its ability to inhibit squalene synthase:
This mechanism highlights its potential role in managing dyslipidemia and reducing cardiovascular risk factors.
Lapaquistat-d9 acetate exhibits several important physical and chemical properties:
These properties are crucial for formulation development and determining appropriate delivery methods for clinical use.
Lapaquistat-d9 acetate has been primarily studied for its application in:
Despite its promising applications, further research is necessary due to safety concerns related to liver function observed during clinical trials. These findings underscore the challenges faced during drug development in this therapeutic area.
Lapaquistat-d9 acetate is a deuterated derivative of the squalene synthase inhibitor lapaquistat acetate (TAK-475), specifically engineered with nine deuterium atoms at strategic molecular positions. The molecular formula is C~33~H~32~D~9~ClN~2~O~9~, with a molecular weight of 654.20 g/mol [1]. This isotopic labeling replaces nine hydrogen atoms with deuterium at methyl and methylene groups within the molecule's aliphatic chains, as evidenced by the distinct mass difference from its non-deuterated counterpart (C~33~H~41~ClN~2~O~9~, MW 645.14 g/mol) [2] [3]. The deuterium atoms are incorporated at metabolically vulnerable sites to exploit the kinetic isotope effect—a phenomenon where the carbon-deuterium (C-D) bonds exhibit greater stability against enzymatic cleavage compared to carbon-hydrogen (C-H) bonds due to their higher bond dissociation energy [6]. This structural modification maintains the core pharmacophore responsible for squalene synthase inhibition, consisting of a benzoxazepin scaffold with chloro-dimethoxyphenyl and piperidinyl acetic acid moieties that enable precise binding to the enzyme's active site [2] [4].
Table 1: Molecular Characterization of Lapaquistat-d9 Acetate and Non-Deuterated Analog
Characteristic | Lapaquistat-d9 Acetate | Lapaquistat Acetate |
---|---|---|
Molecular Formula | C~33~H~32~D~9~ClN~2~O~9~ | C~33~H~41~ClN~2~O~9~ |
Molecular Weight (g/mol) | 654.20 | 645.14 |
CAS Number | Not specified | 189060-13-7 |
Isotopic Labeling | Nine deuterium atoms | None |
Stereochemistry | Retains chiral centers of parent molecule | Defined chiral centers at (3R,5S) positions |
The physicochemical profile of lapaquistat-d9 acetate is characterized by moderate solubility in dimethyl sulfoxide (DMSO) (approximately 2 mg/mL), similar to its non-deuterated analog [2] [3]. This solubility profile necessitates sonication for complete dissolution in DMSO, indicating potential crystalline or polymorphic behavior. The compound exhibits stability under controlled storage conditions, with recommended storage at -20°C in powder form for long-term preservation (up to 3 years) and -80°C for solutions (up to 6 months) [1] [2]. The deuterium substitution enhances metabolic stability, particularly against oxidative degradation pathways mediated by cytochrome P450 enzymes. This stabilization arises from the kinetic isotope effect, which slows the rate-limiting hydrogen abstraction step in oxidative metabolism [6]. Consequently, lapaquistat-d9 acetate demonstrates reduced susceptibility to first-pass metabolism compared to lapaquistat acetate, making it preferable for pharmacokinetic and metabolic tracing studies. The acetate group contributes to molecular polarity, influencing its crystalline solid appearance (white to off-white) and handling properties [1] [8].
Table 2: Physicochemical and Stability Properties
Property | Lapaquistat-d9 Acetate | Research Significance |
---|---|---|
Solubility in DMSO | ~2 mg/mL | Requires sonication; impacts in vitro assay preparation |
Solid-State Form | Crystalline powder | Ensures batch-to-batch consistency |
Storage Stability | -20°C (3 years powder) | Prevents deuterium exchange and degradation |
Deuterium Effect | Enhanced metabolic stability | Reduces degradation in tracer studies |
The primary distinction between lapaquistat-d9 acetate and its non-deuterated analog lies in their biochemical behavior, driven by deuterium substitution. Mass spectrometry reveals a 9 Da mass difference (654.20 vs. 645.14 g/mol), enabling unambiguous differentiation in metabolic studies [1] [2]. In vitro and in vivo analyses demonstrate that deuterium incorporation significantly alters metabolic kinetics without affecting the primary pharmacological action—squalene synthase inhibition. Both compounds effectively block the conversion of farnesyl diphosphate (FPP) to squalene in the cholesterol biosynthesis pathway, thereby reducing low-density lipoprotein (LDL) cholesterol synthesis [2] [4]. However, deuterium substitution mitigates the formation of reactive metabolites associated with hepatotoxicity, a concern observed in high-dose studies of non-deuterated lapaquistat acetate [6]. This metabolic diversion occurs because deuterium slows the conversion rate of intermediate aldehydes to carboxylic acids, reducing the accumulation of hepatotoxic intermediates like farnesol derivatives [6]. Consequently, lapaquistat-d9 acetate serves as a crucial tool for elucidating mechanisms of isotope-dependent toxicity in preclinical models of hypercholesterolemia and mevalonate kinase deficiency [1] [4].
Table 3: Functional Comparison of Deuterated vs. Non-Deuterated Compounds
Parameter | Lapaquistat-d9 Acetate | Lapaquistat Acetate | Impact of Deuterium Labeling |
---|---|---|---|
Target Binding (IC~50~) | Unchanged | Unchanged | Maintains therapeutic mechanism |
Metabolic Half-life | Extended | Shorter | Reduced clearance in tracer studies |
Toxic Metabolite Formation | Diminished | Observed at high doses | Lower risk of artifactual toxicity in assays |
Isotope Detectability | MS-detectable mass shift | Not applicable | Enables metabolic pathway tracing |
The deuterated analog's utility extends to investigating statin-induced myotoxicity, where it demonstrates protective effects in human skeletal muscle cells by maintaining essential isoprenoid pools without disrupting the cholesterol pathway [4]. This contrasts with non-deuterated lapaquistat acetate, which—while effective in transforming atherosclerotic plaques from unstable to stable fibromuscular lesions in WHHLMI rabbit models—carries inherent metabolic liabilities [3]. The isotopic labeling thus provides a dual advantage: molecular tracking capability and enhanced stability for mechanistic research into cholesterol biosynthesis disorders.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: